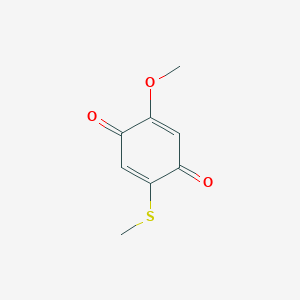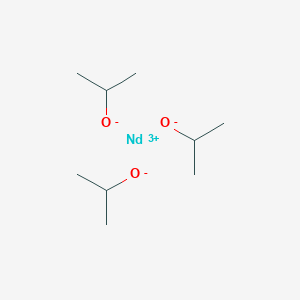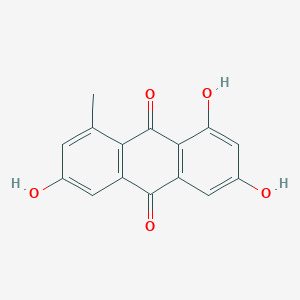
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO4. It is also known by its IUPAC name, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol. This compound is characterized by the presence of an amino group attached to a phenoxy group, which is further connected to an ethoxy chain. It is a white solid at room temperature and is used in various industrial and scientific applications .
Preparation Methods
The synthesis of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- typically involves the reaction of 4-aminophenol with ethylene oxide derivatives. One common method includes the esterification of 4-aminophenol with chloroethanol and ethoxyethane in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often with halogenated compounds.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound is used in the preparation of bio-conjugates and as a linker in drug delivery systems.
Medicine: It is explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: The compound is used as a plasticizer, solubilizing agent, and lubricant additive to improve the flexibility and processing performance of materials
Mechanism of Action
The mechanism of action of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy and ethoxy chains provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting pathways involved in cellular processes .
Comparison with Similar Compounds
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol can be compared with similar compounds such as:
Ethanol, 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-: This compound contains a bromide group instead of an amino group, making it more reactive in nucleophilic substitution reactions.
2-(2-Aminoethoxy)ethanol: This compound has a shorter ethoxy chain and lacks the phenoxy group, resulting in different chemical properties and applications.
The uniqueness of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
CAS No. |
18790-97-1 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,14H,5-10,13H2 |
InChI Key |
LQGLNHNBYCRXIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
Key on ui other cas no. |
18790-97-1 |
Synonyms |
2-[2-[2-(4-Aminophenoxy)ethoxy]ethoxy]ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)









![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)

